molecular formula C18H20ClNOS2 B4926334 3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide

3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide

Cat. No.: B4926334
M. Wt: 365.9 g/mol
InChI Key: QZBUXYRGDVXPOM-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide is an organic compound characterized by the presence of both chlorophenyl and methylphenyl groups attached to a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide typically involves the following steps:

    Formation of the thioether linkage: This can be achieved by reacting 4-chlorothiophenol with 2-bromoethylamine under basic conditions to form the intermediate 2-[(4-chlorophenyl)sulfanyl]ethylamine.

    Amidation reaction: The intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl or methylphenyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated or demethylated products.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)sulfanyl]-N-cyclohexylpropanamide
  • 3-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)propanamide
  • 3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide is unique due to the presence of both chlorophenyl and methylphenyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[2-(4-methylphenyl)sulfanylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS2/c1-14-2-6-16(7-3-14)23-13-11-20-18(21)10-12-22-17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBUXYRGDVXPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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